molecular formula C15H9BrClN3O2 B11479615 6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11479615
M. Wt: 378.61 g/mol
InChI Key: KGKQAUPBBJLSJT-UHFFFAOYSA-N
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Description

6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound that belongs to the class of benzotriazine derivatives This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position. The final step involves the cyclization of the brominated intermediate with hydrazine hydrate to form the benzotriazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzotriazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, which play crucial roles in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-BROMO-3-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE lies in its specific combination of bromine and chlorine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H9BrClN3O2

Molecular Weight

378.61 g/mol

IUPAC Name

6-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C15H9BrClN3O2/c16-10-3-6-13-12(7-10)15(22)20(19-18-13)8-14(21)9-1-4-11(17)5-2-9/h1-7H,8H2

InChI Key

KGKQAUPBBJLSJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C(=O)C3=C(C=CC(=C3)Br)N=N2)Cl

Origin of Product

United States

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